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Compound of Interest

Compound Name: 3,3-Difluoropiperidin-4-OL

Cat. No.: B572812 Get Quote

An In-depth Technical Guide on the Physicochemical Properties of 3,3-Difluoropiperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction
3,3-Difluoropiperidin-4-ol (CAS No: 1239596-54-3) is a fluorinated heterocyclic compound of

increasing interest in medicinal chemistry.[1][2] The introduction of geminal fluorine atoms onto

the piperidine ring can significantly modulate the physicochemical properties of the molecule,

such as basicity (pKa) and lipophilicity (logP).[3] These modifications can, in turn, influence the

pharmacokinetic and pharmacodynamic profile of drug candidates, potentially leading to

improved metabolic stability, membrane permeability, and target binding affinity.[3] This

document provides a comprehensive overview of the core physicochemical properties of 3,3-
Difluoropiperidin-4-ol, detailed experimental protocols for their determination, and

visualizations of relevant experimental and logical workflows.

Core Physicochemical Properties
The integration of fluorine atoms into organic molecules can have profound, and sometimes

non-intuitive, effects on their properties.[3] For the piperidine scaffold, gem-difluorination at the

3-position is expected to lower the basicity of the piperidine nitrogen due to the strong electron-

withdrawing inductive effect of the fluorine atoms.[3] The impact on lipophilicity and solubility is

more complex and is influenced by the interplay of reduced basicity and changes in

conformational preferences and intermolecular interactions.[3]
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Quantitative data, both experimental and predicted, for 3,3-Difluoropiperidin-4-ol and related

analogs are summarized below.
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Property Value Remarks

CAS Number 1239596-54-3 -

Molecular Formula C₅H₉F₂NO [1]

Molecular Weight 137.13 g/mol [1]

pKa (Basic) ~7.4 (Predicted)

The experimental pKa for the

parent 3,3-difluoropiperidine is

7.4.[4] The hydroxyl group at

the 4-position is expected to

have a minor effect on the

basicity of the amine. Gem-

difluorination significantly

lowers the basicity compared

to non-fluorinated piperidines.

logP ~0.02 (Predicted)

No experimental value is

available. The predicted logP

for the related 3,5-Difluoro-3-

methylpiperidin-4-ol is 0.0168.

[5] The presence of the polar

hydroxyl group and the

fluorines results in a relatively

low lipophilicity.

Aqueous Solubility Low (Predicted)

Direct experimental data is

unavailable. A ketone analog,

3,3-difluoro-1-(4-

methoxybenzyl)piperidin-4-

one, has a predicted low

aqueous solubility of ~0.1

mg/mL.[6] The solubility of

fluorinated cyclic compounds

can follow complex trends.[3]

Melting Point Not available -

Boiling Point Not available -
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Spectroscopic Characteristics (Predicted)
While specific spectra for 3,3-Difluoropiperidin-4-ol are not publicly available, the following

characteristics can be anticipated based on its structure and data from similar compounds.[7]

[8][9]

Technique Expected Features

¹H NMR

Resonances for the piperidine ring protons (δ

2.5–4.0 ppm), including signals adjacent to the

fluorine atoms which may show complex

splitting patterns due to H-F coupling. A broad

singlet for the hydroxyl proton (OH) and the

amine proton (NH), which may be exchangeable

with D₂O.

¹³C NMR

A triplet for the CF₂ carbon at approximately δ

118-122 ppm with a large J-coupling constant (J

≈ 245 Hz).[7] Signals for the other four

piperidine carbons, with those adjacent to the

CF₂ group also potentially showing splitting

(triplets) due to C-F coupling.

¹⁹F NMR
A complex multiplet corresponding to the two

equivalent fluorine atoms of the CF₂ group.[7]

IR Spectroscopy

A broad absorption band in the region of 3200-

3600 cm⁻¹ corresponding to the O-H stretching

vibration of the alcohol. A peak in the 3300-3500

cm⁻¹ range for the N-H stretch. Strong C-F

stretching absorptions typically appear in the

1000-1200 cm⁻¹ region.

Mass Spectrometry

The molecular ion peak (M+) at m/z 137.

Subsequent fragmentation may involve the loss

of water (H₂O) or other small fragments from the

piperidine ring.
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Experimental Protocols
Detailed experimental protocols for determining key physicochemical properties are provided

below. These are generalized methods applicable to compounds like 3,3-Difluoropiperidin-4-
ol.

Determination of pKa by Potentiometric Titration
This is one of the most common and accurate methods for pKa determination.[10][11] It

involves monitoring the pH of a solution of the analyte as a titrant is added.

Methodology:

Sample Preparation: Accurately weigh and dissolve a precise amount of 3,3-
Difluoropiperidin-4-ol in a known volume of deionized water or a suitable co-solvent if

solubility is low. A typical concentration is around 10⁻⁴ M.[10]

Titration Setup: Place the solution in a temperature-controlled vessel. Use a calibrated

combined pH electrode to monitor the pH continuously.[12]

Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) stepwise using a

precision burette. After each addition, allow the pH reading to stabilize before recording the

value and the volume of titrant added.[10]

Data Analysis: Plot the measured pH versus the volume of titrant added to generate a

titration curve. The pKa is the pH at the half-equivalence point, where 50% of the amine has

been protonated.[11] This point corresponds to the inflection point of the sigmoid curve.[12]
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Preparation

Titration

Analysis

Dissolve sample in H₂O

Add acid titrant stepwise

Calibrate pH meter

Record pH after each addition

Plot pH vs. Volume

Determine inflection point

pKa = pH at half-equivalence

Click to download full resolution via product page

Workflow for pKa Determination by Potentiometric Titration.

Determination of logP by Shake-Flask Method
The shake-flask method is the traditional and most reliable technique for measuring the

partition coefficient (P) between n-octanol and water.[12][13]

Methodology:
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Phase Preparation: Pre-saturate n-octanol with water and water (typically a buffer of pH 7.4)

with n-octanol to ensure thermodynamic equilibrium.

Partitioning: Dissolve a known amount of 3,3-Difluoropiperidin-4-ol in the aqueous phase.

Add an equal volume of the pre-saturated n-octanol.

Equilibration: Vigorously shake the mixture in a separation funnel for a set period (e.g., 1-2

hours) to allow the compound to partition between the two phases.[12] Let the mixture stand

until the two phases have clearly separated.

Phase Separation and Analysis: Carefully separate the aqueous and organic phases.

Determine the concentration of the compound in each phase using a suitable analytical

technique, such as HPLC with UV detection or LC-MS.[14]

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the

organic phase to the concentration in the aqueous phase. The logP is the base-10 logarithm

of P.[13][15]

Determination of Aqueous Solubility
Aqueous solubility can be measured using either kinetic or thermodynamic methods.[16] The

thermodynamic shake-flask method is considered the gold standard.[17][18]

Methodology (Thermodynamic Shake-Flask):

Sample Preparation: Add an excess amount of solid 3,3-Difluoropiperidin-4-ol to a known

volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The excess solid

ensures that a saturated solution is formed.[18]

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C) for an extended

period (typically 24-48 hours) to ensure that thermodynamic equilibrium is reached between

the solid and the solution.[16][19]

Phase Separation: Separate the undissolved solid from the saturated solution by

centrifugation or filtration.
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Analysis: Determine the concentration of the dissolved compound in the clear

supernatant/filtrate using a validated analytical method like HPLC or LC-MS.

Result: The measured concentration represents the thermodynamic aqueous solubility of the

compound under the specified conditions.

Impact of Physicochemical Properties on Drug
Development
The physicochemical properties of a compound like 3,3-Difluoropiperidin-4-ol are critical

determinants of its behavior in biological systems. They form the foundation of a molecule's

Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which is essential for its

development as a drug candidate.

Core Physicochemical Properties

ADME Profile

Development Outcome

pKa
(Ionization)

Solubility
(Aqueous)

Absorption

 affects

Excretion

logP
(Lipophilicity)

Distribution

Metabolism

Efficacy

Toxicity
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Relationship between physicochemical properties and drug development.

As the diagram illustrates:

pKa influences the ionization state of a molecule at different physiological pH values, which

directly impacts its solubility and ability to cross biological membranes (absorption).[20]

logP is a measure of lipophilicity, which is crucial for membrane permeability (absorption and

distribution) and interactions with metabolic enzymes and plasma proteins.[21]

Aqueous Solubility is a prerequisite for absorption and for achieving sufficient concentration

at the target site. Poor solubility can be a major hurdle in drug development.[19][20]

A thorough understanding and optimization of these core properties are therefore essential for

the successful progression of a chemical entity from a research lab to a clinical candidate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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